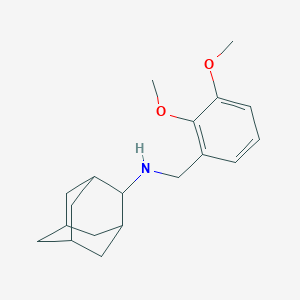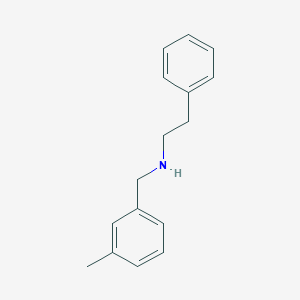
N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used to treat Alzheimer's disease and other neurological disorders. Memantine has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Mécanisme D'action
Memantine works by blocking the N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine receptors in the brain. N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine receptors are involved in the transmission of signals between neurons. Overstimulation of these receptors can lead to neuronal damage and cell death. By blocking these receptors, Memantine helps to protect the neurons from damage.
Biochemical and Physiological Effects
Memantine has been shown to improve cognitive function in patients with Alzheimer's disease. It also helps to reduce the symptoms of other neurological disorders. Memantine has a good safety profile and is well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
Memantine is a useful tool for studying the role of N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine receptors in neurological disorders. It can be used to investigate the mechanisms underlying these disorders and to develop new treatments. However, Memantine has some limitations in laboratory experiments. It can be difficult to administer the drug to animals in a way that mimics the human dosage. Additionally, the effects of Memantine can vary depending on the animal model used.
Orientations Futures
There are several future directions for the study of Memantine. Researchers are working to develop new formulations of the drug that can be administered more easily and effectively. There is also ongoing research into the potential use of Memantine in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers are investigating the potential use of Memantine in combination with other drugs to improve its efficacy.
Méthodes De Synthèse
Memantine is synthesized from 2-aminoadamantane and 2,3-dimethoxybenzaldehyde. The reaction takes place in the presence of a reducing agent like sodium borohydride. The product is then purified using column chromatography.
Applications De Recherche Scientifique
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been studied for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and neuropathic pain.
Propriétés
Nom du produit |
N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine |
|---|---|
Formule moléculaire |
C19H27NO2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C19H27NO2/c1-21-17-5-3-4-14(19(17)22-2)11-20-18-15-7-12-6-13(9-15)10-16(18)8-12/h3-5,12-13,15-16,18,20H,6-11H2,1-2H3 |
Clé InChI |
WQOZFYFIGJXYHM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC2C3CC4CC(C3)CC2C4 |
SMILES canonique |
COC1=CC=CC(=C1OC)CNC2C3CC4CC(C3)CC2C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)
![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
![1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol](/img/structure/B252694.png)
![N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)